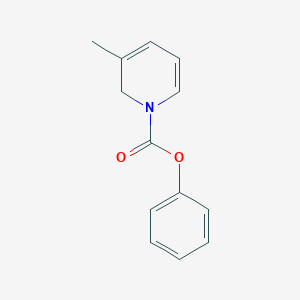
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from pyridinecarboxylic acid and is notable for its unique structure, which includes a pyridine ring, a carboxylic acid group, and a phenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester typically involves the esterification of 3-methylpyridine-2-carboxylic acid with phenol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and phenol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a nucleophile.
Reduction: Reducing agents such as LiAlH4, typically in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: 3-methylpyridine-2-carboxylic acid and phenol.
Reduction: 3-methylpyridine-2-methanol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Methyl 3-pyridinecarboxylate: Similar structure but with a methyl ester group instead of a phenyl ester.
Ethyl 3-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a phenyl ester.
Phenyl 2-pyridinecarboxylate: Similar structure but with the ester group attached to the 2-position of the pyridine ring.
Uniqueness: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is unique due to the presence of both a phenyl ester group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
113118-69-7 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
phenyl 3-methyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-11-6-5-9-14(10-11)13(15)16-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
QQEUPKQEEYQNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















